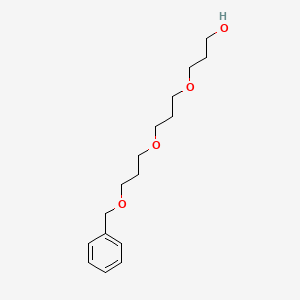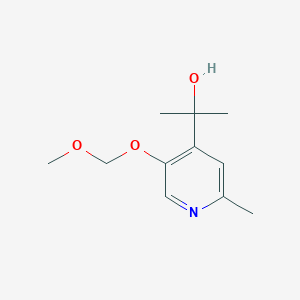
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is an organic compound that belongs to the class of alcohols This compound features a pyridine ring substituted with a methoxymethoxy group and a methyl group, along with a propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-hydroxypyridine with methoxymethyl chloride in the presence of a base to form 2-methyl-5-(methoxymethoxy)pyridine. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-one.
Reduction: 2-(5-(Methoxymethoxy)-2-methylpiperidin-4-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethoxy group may enhance its binding affinity and selectivity for certain targets, while the propan-2-ol moiety can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Hydroxy-2-methylpyridin-4-yl)propan-2-ol: Lacks the methoxymethoxy group, which may affect its reactivity and binding properties.
2-(5-Methoxy-2-methylpyridin-4-yl)propan-2-ol: Contains a methoxy group instead of a methoxymethoxy group, leading to different chemical and biological properties.
Uniqueness
2-(5-(Methoxymethoxy)-2-methylpyridin-4-yl)propan-2-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its potential for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-[5-(methoxymethoxy)-2-methylpyridin-4-yl]propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-8-5-9(11(2,3)13)10(6-12-8)15-7-14-4/h5-6,13H,7H2,1-4H3 |
InChI-Schlüssel |
MOXLMIVLPQIZKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)OCOC)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


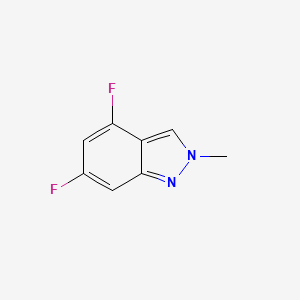
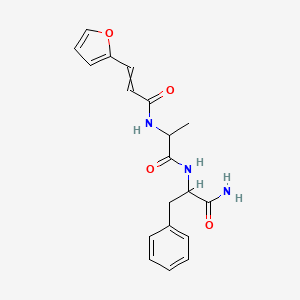
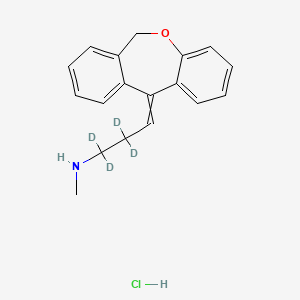
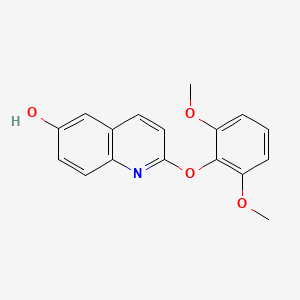

![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
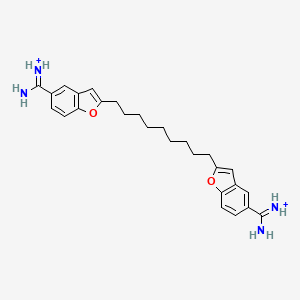
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
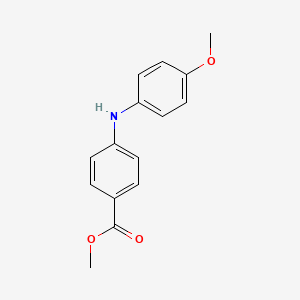
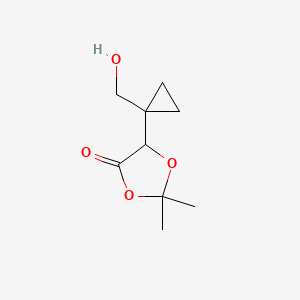
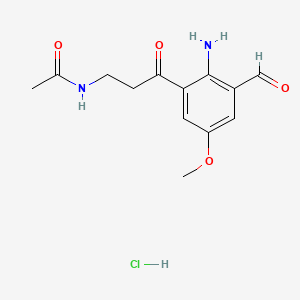
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)

